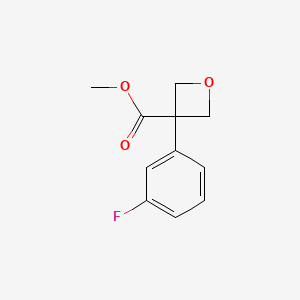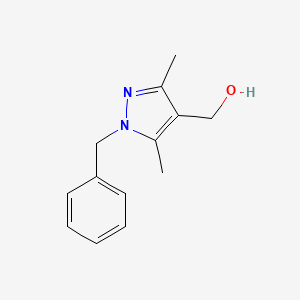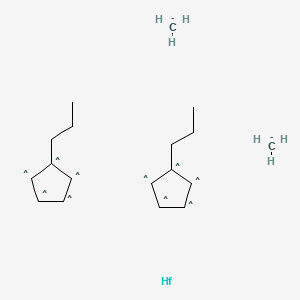
Propargyl-PEG8-CH2CH2COOtBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG8-CH2CH2COOtBu is a specialized compound used primarily in the field of bioconjugation and drug delivery. It is a PEGylation reagent that contains a propargyl group, which allows for specific conjugation with biomolecules through click chemistry reactions. PEGylation, the process of attaching polyethylene glycol (PEG) molecules to other compounds, enhances the stability, solubility, and pharmacokinetic properties of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG8-CH2CH2COOtBu typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of polyethylene glycol (PEG) chains of the desired length.
Functionalization: The PEG chains are then functionalized with a propargyl group at one end and a tert-butyl ester group at the other end.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF). Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are often used to facilitate esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are functionalized in reactors with precise control over temperature and reaction time.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG8-CH2CH2COOtBu undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Click Chemistry: The major product is a triazole-linked conjugate.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules through click chemistry.
Biology: The compound is employed in the conjugation of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: In drug delivery, PEGylation enhances the pharmacokinetic properties of therapeutic agents, leading to improved efficacy and reduced toxicity.
Wirkmechanismus
The mechanism by which Propargyl-PEG8-CH2CH2COOtBu exerts its effects involves:
Conjugation: The propargyl group reacts with azides through click chemistry, forming stable triazole linkages.
PEGylation: The attached PEG chains increase the hydrophilicity and molecular weight of the conjugated molecules, enhancing their solubility and stability.
Molecular Targets: The compound targets biomolecules with azide groups, facilitating their conjugation and functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG2-CH2CH2COOtBu: A shorter PEG chain variant with similar conjugation properties.
Alkyne-PEG8-CH2CH2COOtBu: Another alkyne-functionalized PEG compound with similar applications.
Uniqueness
Propargyl-PEG8-CH2CH2COOtBu is unique due to its longer PEG chain, which provides greater flexibility and solubility enhancements compared to shorter PEG variants. This makes it particularly useful in applications requiring high solubility and stability .
Eigenschaften
Molekularformel |
C26H48O11 |
|---|---|
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H48O11/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)37-26(2,3)4/h1H,6-24H2,2-4H3 |
InChI-Schlüssel |
SHOCGKBHFSKKLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)
![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)

![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)


![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)



![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)


